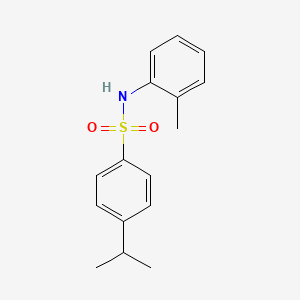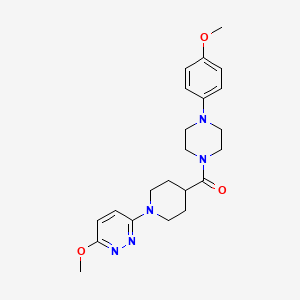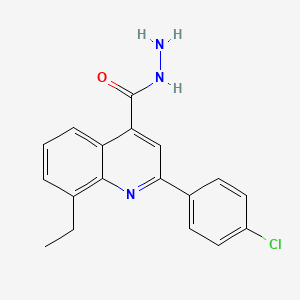
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class It features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-methylphenyl group and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide typically involves the following steps:
Sulfonation: The initial step involves the sulfonation of benzene to produce benzenesulfonic acid.
Substitution: The benzenesulfonic acid is then reacted with 2-methylphenylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form N-(2-methylphenyl)benzenesulfonamide.
Alkylation: The final step involves the alkylation of N-(2-methylphenyl)benzenesulfonamide with isopropyl bromide in the presence of a base like potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition, particularly in the development of sulfonamide-based inhibitors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide exerts its effects involves the inhibition of enzymes that utilize sulfonamide groups as substrates. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the biochemical pathway it catalyzes. This mechanism is particularly relevant in the development of antimicrobial agents, where the inhibition of bacterial enzymes can lead to the death of the microorganism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methylphenyl)benzenesulfonamide: Lacks the propan-2-yl group, making it less hydrophobic.
N-(2-chlorophenyl)-4-(propan-2-yl)benzenesulfonamide: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
N-(2-methylphenyl)-4-(methyl)benzenesulfonamide: Has a methyl group instead of a propan-2-yl group, affecting its steric and electronic properties.
Uniqueness
N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide is unique due to the presence of both the 2-methylphenyl and propan-2-yl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H19NO2S |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)14-8-10-15(11-9-14)20(18,19)17-16-7-5-4-6-13(16)3/h4-12,17H,1-3H3 |
Clé InChI |
MSNJLZIGTLEMFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)

![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10980060.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980066.png)
![N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B10980069.png)
![trans-4-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B10980075.png)
![1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone](/img/structure/B10980079.png)
![5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10980081.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10980100.png)
![3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10980110.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10980116.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10980118.png)
![4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B10980129.png)
